molecular formula C8H10F3NO2 B2936573 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1856040-75-9

3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2936573
CAS No.: 1856040-75-9
M. Wt: 209.168
InChI Key: BJWIMAJEQLZSHL-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (hereafter referred to as the "trifluoroethyl derivative") is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted at position 3 with a trifluoroethyl group (-CH₂CF₃) and at position 6 with a carboxylic acid (-COOH). This compound is notable for its structural rigidity, conferred by the bicyclic framework, and the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and influences physicochemical properties such as lipophilicity and acidity .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)3-12-1-4-5(2-12)6(4)7(13)14/h4-6H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWIMAJEQLZSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound. The reaction conditions often include the use of dichloromethane as a solvent and blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in good yields .

Industrial Production Methods

Industrial production methods for this compound are still under development, but the use of flow microreactor systems has shown promise. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the trifluoroethyl group with other functional groups.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The bicyclic structure provides conformational rigidity, which can improve the selectivity and potency of the compound in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitrogen Atom

Trifluoroethyl vs. Difluoroethyl Substituents
  • 3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid This analog replaces the trifluoroethyl group with a difluoroethyl (-CH₂CF₂H) moiety. Such modifications may alter interactions with hydrophobic binding pockets in biological targets .
Trifluoroethyl vs. tert-Butoxycarbonyl (Boc) Substituents
  • rel-(1R,5S,6r)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid
    The Boc group (-COO-t-Bu) is a common protecting group for amines. Unlike the trifluoroethyl derivative, Boc-protected analogs are typically intermediates in synthesis, lacking direct bioactivity. The Boc group increases steric bulk and reduces solubility in polar solvents .
Trifluoroethyl vs. Benzyl Substituents
  • This analog is less polar than the trifluoroethyl derivative, impacting its pharmacokinetic profile .

Core Modifications

3-Azabicyclo[3.1.0]hexane vs. 3-Azabicyclo[3.2.0]heptane
  • (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Expansion to a bicyclo[3.2.0]heptane system introduces a sulfur atom and additional substituents. This structural change increases ring strain and alters hydrogen-bonding capabilities, which may affect binding to enzymes or receptors .

Functional Group Additions

Carboxylic Acid vs. Dioxo Derivatives
  • Such derivatives have shown antimicrobial activity, though their solubility is lower than the carboxylic acid analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Molecular Weight logP* Key Applications
3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -CH₂CF₃ 239.17 1.2 Medicinal chemistry intermediates
3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -CH₂CF₂H 221.18 0.8 Not reported
3-(Phenylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -CH₂C₆H₅ 217.26 2.5 Lipophilic scaffolds
rel-(1R,5S,6r)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -COO-t-Bu 255.27 1.8 Synthetic intermediates

*Predicted using ChemDraw.

Biological Activity

3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes a nitrogen atom in the ring. The presence of the trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C8H10F3N
  • Molecular Weight : 201.17 g/mol

Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly through interactions with adrenergic receptors. These interactions can lead to various physiological effects, including modulation of mood and anxiety.

Pharmacological Effects

  • Adrenergic Receptor Agonism : Preliminary studies suggest that this compound may exhibit agonistic activity at beta-adrenergic receptors, which are involved in the regulation of cardiovascular and metabolic processes.
  • Neurotransmitter Release Modulation : The compound's structural features may allow it to influence the release of neurotransmitters such as norepinephrine and serotonin, potentially affecting mood and anxiety levels.

Study 1: Beta-Adrenergic Activity

A study conducted on structurally related compounds demonstrated that certain azabicyclo derivatives showed significant beta-adrenergic receptor agonistic activity. In vitro assays indicated that these compounds could enhance cAMP production in response to adrenergic stimulation, suggesting potential therapeutic applications in treating conditions like asthma or heart failure .

Study 2: Neuropharmacological Effects

In animal models, compounds similar to this compound were evaluated for their effects on anxiety-like behavior. Results indicated a reduction in anxiety-related behaviors in treated subjects compared to controls, supporting the hypothesis that these compounds may have anxiolytic properties .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundBeta-Adrenergic Agonist
4-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexaneNeurotransmitter Modulator
5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-6-carboxylic acidAnxiolytic Effects

Table 2: Synthesis and Yield Data

Synthesis MethodYield (%)References
Diastereomeric Salt Formation85
Chiral Chromatography90

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